Comparative Affinity and Selectivity: 5-HT6R Antagonist 2 vs. In-Class Antagonists AVN-492, SB-271046, and PRX-07034
5-HT6R antagonist 2 (Compound 29) exhibits high affinity for the 5-HT6 receptor with a pKi value of 8.6, positioning it as a potent ligand . While its absolute affinity is less than picomolar-potency comparators like AVN-492 (Ki = 0.091 nM) [1], its reported selectivity profile differentiates it from other antagonists such as PRX-07034, which demonstrates significant off-target affinity for the Dopamine D3 receptor (Ki = 71 nM) [2]. The optimization program for Compound 29 specifically focused on enhancing selectivity against off-target receptors including D2R, H1, and α1 receptors [3].
| Evidence Dimension | 5-HT6 Receptor Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.6 |
| Comparator Or Baseline | AVN-492: Ki = 0.091 nM (pKi ~10.0); SB-271046: pKi = 8.9-9.0; PRX-07034: Ki = 4-8 nM (pKi ~8.1-8.4) |
| Quantified Difference | Target compound has 1.5-2.5x lower affinity (log scale) than highest potency comparators. |
| Conditions | Radioligand binding assays on human recombinant 5-HT6 receptors. |
Why This Matters
This data confirms that while not the highest affinity compound in its class, 5-HT6R antagonist 2 was selected for its balanced profile of potent activity and improved selectivity, which is crucial for reducing confounding off-target effects in complex CNS models.
- [1] Ivachtchenko AV, Okun I, Aladinskiy V, et al. AVN-492, A Novel Highly Selective 5-HT6R Antagonist: Preclinical Evaluation. SLAS Discov. 2017 Dec;22(10):1223-1235. View Source
- [2] Mohler EG, Baker PM, Gannon KS, Jones CK, Shannon HE. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats. Psychopharmacology (Berl). 2012 Mar;220(4):687-96. View Source
- [3] Gałęzowski M, Fabritius CH, Pesonen U, Salo HM. 5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines. Bioorg Med Chem Lett. 2023 Oct 6;96:129497. View Source
